N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide is a complex organic compound with the molecular formula C21H16N4O4 and a molecular weight of 388.376 g/mol . This compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-20(13-29-17-8-4-7-16(12-17)25(27)28)22-15-6-3-5-14(11-15)21-23-18-9-1-2-10-19(18)24-21/h1-12H,13H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVBBSUARWHZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362294 | |
| Record name | N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-04-0 | |
| Record name | N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with 3-nitrophenoxyacetic acid . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety allows the compound to interact with biopolymers, such as DNA and proteins, leading to the inhibition of essential biological processes. This interaction can result in the disruption of cell division in cancer cells, inhibition of viral replication, and interference with microbial cell wall synthesis .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for the treatment of a variety of parasitic worm infestations.
Mebendazole: Used to treat a number of parasitic worm infestations.
This compound stands out due to its unique combination of a benzimidazole core with a nitrophenoxyacetamide group, which imparts distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
